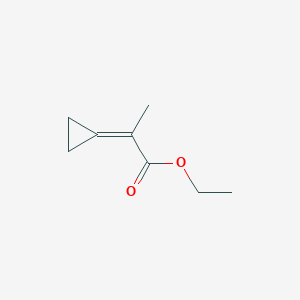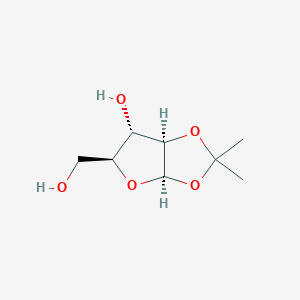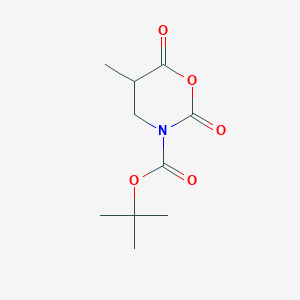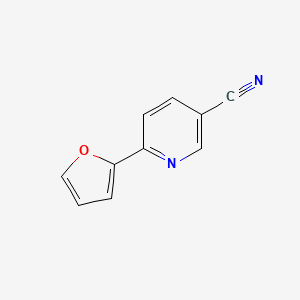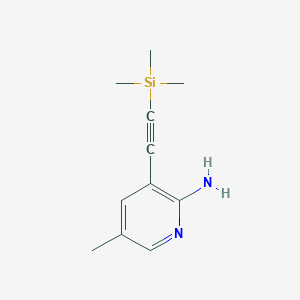
5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine is a chemical compound with the molecular formula C11H16N2Si and a molecular weight of 204.34 g/mol It is a pyridine derivative that features a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a pyridine ring substituted with a methyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methyl-2-chloropyridine and trimethylsilylacetylene.
Reaction Conditions: The key step involves a Sonogashira coupling reaction, where 5-methyl-2-chloropyridine is reacted with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper co-catalyst (e.g., CuI) under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (e.g., 60-80°C).
Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring and the ethynyl moiety.
Coupling Reactions: The ethynyl group can undergo coupling reactions with other alkynes or alkenes to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, amines, and thiols. Reaction conditions may involve the use of bases (e.g., NaOH, K2CO3) and solvents (e.g., DMF, DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under appropriate conditions.
Coupling Reactions: Catalysts such as palladium or copper are often employed in coupling reactions, with solvents like THF or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce extended conjugated systems.
Scientific Research Applications
5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, including enzyme inhibition and receptor binding studies.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine
- 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine
- 2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine
Uniqueness
5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine is unique due to the presence of the methyl group at the 5-position of the pyridine ring, which can influence its chemical reactivity and biological activity. The trimethylsilyl group also imparts distinct properties, such as increased stability and lipophilicity, compared to similar compounds .
Properties
IUPAC Name |
5-methyl-3-(2-trimethylsilylethynyl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2Si/c1-9-7-10(11(12)13-8-9)5-6-14(2,3)4/h7-8H,1-4H3,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFPYZARSQCPID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N)C#C[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457236 |
Source


|
| Record name | 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500903-95-7 |
Source


|
| Record name | 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

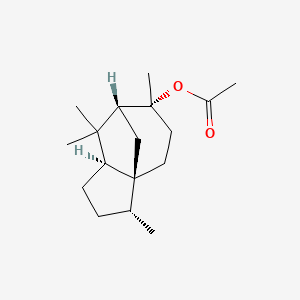

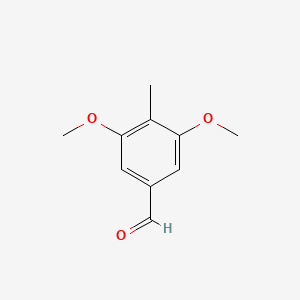
![[2,2'-Bipyridine]-6-carbonitrile](/img/structure/B1338378.png)
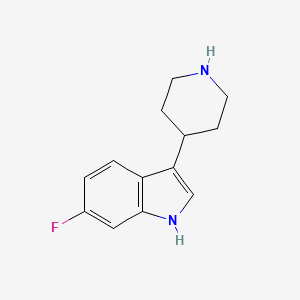
![3-Iodobenzo[b]thiophene](/img/structure/B1338381.png)
![11,22-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B1338383.png)
